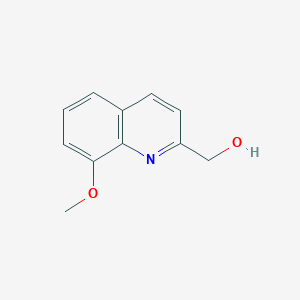

(8-Methoxyquinolin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(8-Methoxyquinolin-2-yl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Building Block in Organic Synthesis

(8-Methoxyquinolin-2-yl)methanol serves as a valuable building block in the synthesis of more complex quinoline derivatives. Its reactivity can be exploited to create various substituted quinolines through:

- Oxidation : Producing quinoline-based ketones or aldehydes.

- Reduction : Yielding quinoline-based alcohols.

- Substitution : Generating diverse substituted quinoline derivatives depending on the reagents used.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA gyrase, essential for bacterial DNA replication .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, related compounds have shown IC50 values as low as 15 µM against MCF-7 cells, indicating substantial anticancer activity .

Therapeutic Potential

The compound is being explored for its potential therapeutic applications in treating various diseases. Its dual properties as an antimicrobial and anticancer agent suggest it could be beneficial in developing new treatments for infections and cancer.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Quinoline derivative | Antimicrobial, Anticancer |

| 6-chloroquinoline | Quinoline | Antimicrobial |

| 4-piperidone | Bicyclic | Neuroactive |

| Methoxyphenol | Methanol derivative | Antioxidant |

This comparison highlights the unique combination of properties that this compound possesses, making it a compound of considerable interest in pharmacological research.

Material Development

In industry, this compound is utilized in developing materials with specific properties such as fluorescent dyes and sensors. Its ability to interact with various biological targets enhances its applicability in creating innovative materials for diagnostic and therapeutic uses.

Anticancer Study

A recent study evaluated the effects of related quinoline derivatives on various cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing apoptosis through the mitochondrial pathway, underscoring their potential as anticancer agents.

Neuroactivity Assessment

In vitro studies have demonstrated that structurally similar compounds modulate neurotransmitter release in rat brain slices, suggesting potential applications in treating neurological disorders.

Propriétés

Formule moléculaire |

C11H11NO2 |

|---|---|

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

(8-methoxyquinolin-2-yl)methanol |

InChI |

InChI=1S/C11H11NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-6,13H,7H2,1H3 |

Clé InChI |

QBEJKVZTHOVWQA-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=C1N=C(C=C2)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.